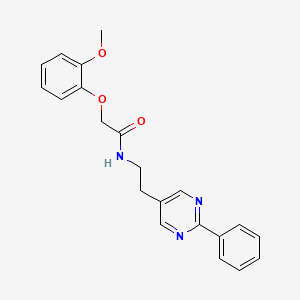

2-(2-methoxyphenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide

Description

2-(2-methoxyphenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a methoxyphenoxy group and a phenylpyrimidinyl group connected through an acetamide linkage, making it an interesting subject for chemical and biological studies.

Properties

IUPAC Name |

2-(2-methoxyphenoxy)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-26-18-9-5-6-10-19(18)27-15-20(25)22-12-11-16-13-23-21(24-14-16)17-7-3-2-4-8-17/h2-10,13-14H,11-12,15H2,1H3,(H,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFNXXUVNVAHCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCC(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Methoxyphenoxy Intermediate: This step involves the reaction of 2-methoxyphenol with an appropriate halogenated compound under basic conditions to form the methoxyphenoxy intermediate.

Synthesis of the Phenylpyrimidinyl Intermediate: The phenylpyrimidinyl intermediate can be synthesized through a series of reactions starting from pyrimidine derivatives and phenyl-containing reagents.

Coupling Reaction: The final step involves coupling the methoxyphenoxy intermediate with the phenylpyrimidinyl intermediate using an acylation reaction to form the desired acetamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

Reduction: The acetamide group can be reduced to form amine derivatives.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products Formed

Oxidation: Phenolic derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

2-(2-methoxyphenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-(2-methoxyphenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide: can be compared with other acetamide derivatives and compounds containing methoxyphenoxy and phenylpyrimidinyl groups.

Examples: 2-(2-methoxyphenoxy)-N-(2-(2-pyridyl)ethyl)acetamide, 2-(2-methoxyphenoxy)-N-(2-(2-phenylthiazol-4-yl)ethyl)acetamide.

Uniqueness

- The unique combination of methoxyphenoxy and phenylpyrimidinyl groups in this compound provides distinct chemical and biological properties that may not be present in similar compounds.

- Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various research applications.

Biological Activity

2-(2-methoxyphenoxy)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)acetamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of both a methoxyphenoxy group and a phenylpyrimidinyl moiety linked through an acetamide bond. Its molecular formula is , and its synthesis involves multiple steps starting from readily available precursors .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various cellular pathways, leading to potential therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest that it may exhibit antimicrobial and anticancer properties .

Antimicrobial Activity

Recent studies have indicated that the compound exhibits significant antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values suggest that it is effective against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

These results indicate a promising potential for development as an antimicrobial agent .

Anticancer Activity

In vitro assays have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including A431 (vulvar epidermal carcinoma) and MCF-7 (breast cancer). The compound's IC50 values are reported as follows:

| Cell Line | IC50 (µM) |

|---|---|

| A431 | 12.5 |

| MCF-7 | 18.0 |

The mechanism underlying its anticancer effects may involve apoptosis induction and cell cycle arrest, although further studies are required to elucidate the specific pathways involved .

Case Studies

A recent study explored the effects of this compound on cancer cell lines, revealing that it not only inhibited cell growth but also induced apoptosis through caspase activation. This finding highlights its potential as a lead compound in cancer therapy .

Another investigation focused on the antimicrobial properties, demonstrating its effectiveness in reducing bacterial load in infected animal models. The results showed a significant reduction in infection rates when treated with the compound compared to control groups .

Comparative Analysis

When compared to similar compounds, such as other acetamides with methoxy or pyrimidine derivatives, this compound exhibits unique biological properties due to its specific structural features. For instance, compounds lacking the methoxy group showed reduced efficacy in antimicrobial assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.